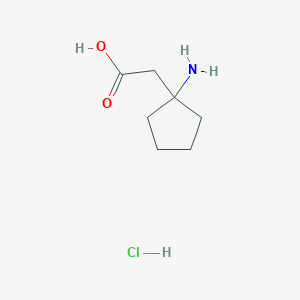

2-(1-Aminocyclopentyl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(1-aminocyclopentyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-7(5-6(9)10)3-1-2-4-7;/h1-5,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOJPDHGYZIFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-92-0, 1049720-85-5 | |

| Record name | 2-(1-Aminocyclopentyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-aminocyclopentyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)acetic acid hydrochloride typically involves the reaction of cyclopentanone with ammonia to form 1-aminocyclopentane . This intermediate is then reacted with chloroacetic acid under basic conditions to yield 2-(1-Aminocyclopentyl)acetic acid . The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in the laboratory but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopentyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Neutral Endopeptidase Inhibition

One of the primary applications of 2-(1-Aminocyclopentyl)acetic acid hydrochloride is as a neutral endopeptidase (NEP) inhibitor . NEP plays a crucial role in the metabolism of bioactive peptides, including those involved in cardiovascular regulation. By inhibiting this enzyme, the compound can enhance the effects of natriuretic peptides, which are vital for diuresis and vasodilation.

- Therapeutic Uses : The inhibition of NEP has been linked to the treatment of various conditions such as:

- Hypertension

- Heart failure

- Pulmonary arterial hypertension

- Renal insufficiency

The patent WO2012065953A1 discusses the utility of such compounds in prolonging the biological effects of peptides like atrial natriuretic peptide (ANP), thereby providing therapeutic benefits in managing cardiovascular disorders .

Role in Neurodegenerative Disorders

Research indicates that derivatives of 2-(1-Aminocyclopentyl)acetic acid may also have applications in treating neurodegenerative diseases. The compound's ability to modulate neuropeptide activity suggests potential use in conditions like Alzheimer’s disease and other forms of dementia, where neuropeptide signaling is disrupted.

Peptide Synthesis

This compound serves as a building block in peptide synthesis . Its structure allows it to be incorporated into peptide chains, facilitating the development of novel peptides with enhanced biological activities.

Synthesis Techniques

The compound can be synthesized using various coupling reagents that minimize side reactions during peptide formation. Techniques such as solid-phase peptide synthesis (SPPS) often utilize this compound due to its favorable properties .

- Key Advantages :

- High purity (>95%)

- Versatile application in synthesizing complex peptides

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study on NPY Analogues

A dissertation highlighted the synthesis and conformational analysis of neuropeptide Y (NPY) analogues containing this compound. The research demonstrated that incorporating 2-(1-Aminocyclopentyl)acetic acid derivatives could significantly alter the biological activity and receptor binding affinity of these peptides .

Pharmacological Investigations

Pharmacological studies have shown that compounds similar to 2-(1-Aminocyclopentyl)acetic acid can effectively inhibit NEP, leading to increased levels of beneficial peptides in circulation, thus providing therapeutic effects for cardiovascular diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopentyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-(1-Aminocyclopentyl)acetic Acid Hydrochloride and Analogues

Key Findings:

Structural Rigidity vs. Bioactivity :

- The cyclopentane and bicyclo[1.1.1]pentane cores impose distinct conformational constraints, reducing rotational freedom and improving binding affinity to biological targets compared to linear analogs .

- ACC (cyclopropane derivative) lacks a hydrochloride salt in its natural form but is critical in plant biology, unlike synthetic pharmaceutical analogs .

Pharmaceutical Applications: this compound and its methyl-substituted cyclopentyl analog (C₉H₁₈ClNO₂) are prioritized in peptide synthesis due to their ability to mimic natural amino acids while resisting enzymatic degradation . The bicyclo[1.1.1]pentane derivative serves as a non-planar phenyl substitute, reducing toxicity in CNS-targeting drugs .

Synthetic Utility :

- Methyl ester derivatives (e.g., CAS 1417805-94-7) act as prodrugs, improving oral bioavailability through esterase-mediated hydrolysis .

Biological Activity

2-(1-Aminocyclopentyl)acetic acid hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural similarities to neurotransmitters. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : Approximately 179.64 g/mol

- Structure : The compound features an amino group attached to a cyclopentyl ring, classifying it as a cyclic amino acid derivative. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological applications.

Research indicates that this compound may interact with various receptors in the central nervous system (CNS), suggesting its potential role in pain modulation and neuroprotection. Its mechanism likely involves the modulation of neurotransmitter systems due to its structural similarity to amino acids and neurotransmitters.

Pain Modulation and Neuroprotection

Preliminary studies have suggested that this compound may exhibit analgesic properties. For instance, it has been shown to influence pain pathways in animal models, indicating a possible role in managing chronic pain conditions. Additionally, its neuroprotective effects have been observed in models of neurodegeneration, where it may help reduce neuronal cell death under stress conditions.

Interaction with Receptors

The compound is believed to interact with various receptors, including:

- Adenosine Receptors : It may modulate adenosine receptor activity, which is crucial for regulating neuroinflammation and neuronal excitability.

- Glutamate Receptors : Potential interactions with glutamate receptors could influence excitatory neurotransmission and neurotoxicity .

Research Findings

Recent studies have highlighted the pharmacological profiles of related compounds, providing insights into the biological activity of this compound. A comparative analysis of similar compounds reveals variations in receptor affinity and biological effects:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-Aminocyclopentyl)acetic acid hydrochloride | C₇H₁₄ClNO₂ | Similar structure; different amino position |

| (2S)-2-amino-2-(1-methylcyclopropyl)acetic acid | C₆H₁₂ClNO₂ | Contains a cyclopropane ring; different activity |

| 3-(Aminomethyl)cyclopentanecarboxylic acid | C₇H₁₃NO₂ | Different functional groups; potential analgesic properties |

This table illustrates how structural modifications can lead to significant differences in biological activity.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Pain Management Study : In a controlled study using rodent models of neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to controls. This suggests potential for therapeutic use in chronic pain management.

- Neuroprotection Study : In models of oxidative stress-induced neuronal injury, the compound demonstrated protective effects by reducing markers of apoptosis and inflammation, indicating its potential as a neuroprotective agent.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(1-aminocyclopentyl)acetic acid hydrochloride, and how can purity be optimized?

- Methodology :

- Step 1 : Cyclopentane ring functionalization via aminocyclopentane synthesis, typically through reductive amination of cyclopentanone derivatives using ammonium acetate and sodium cyanoborohydride .

- Step 2 : Acetic acid side-chain introduction via nucleophilic substitution or coupling reactions (e.g., alkylation of glycine derivatives).

- Step 3 : Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol.

- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (crude) | 60-75% | Synthetic analogs |

| Purity (post-HPLC) | ≥95% |

Q. How can this compound be characterized using NMR spectroscopy?

- Methodology :

- Sample Prep : Dissolve in DMSO-<i>d</i>6 (10 mg/mL) for <sup>1</sup>H and <sup>13</sup>C NMR .

- Key Peaks :

- Cyclopentyl CH2 groups: δ 1.4–2.1 ppm (multiplet).

- α-proton adjacent to NH2: δ 3.2–3.5 ppm (triplet, <i>J</i> = 6 Hz).

- COOH proton: δ 12.1 ppm (broad, exchanges with D2O).

- Validation : Compare with analogs like 2-(n-decylamino)acetic acid hydrochloride (δ 1.2–2.3 ppm for aliphatic protons) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| PBS (pH 7.4) | ~5 | Similar to aminooxyacetic acid |

| DMSO | ≥5 | Suitable for stock solutions |

| H2O | <1 | Requires pH adjustment |

- Stability :

- Store at 2–8°C under inert atmosphere; stable for ≥6 months .

- Degrades in aqueous solutions above pH 8 (hydrolysis of cyclopentylamine group) .

Advanced Research Questions

Q. How does the cyclopentylamine moiety influence the compound’s application in PROTAC design?

- Role in PROTACs :

- The cyclopentyl group introduces rigidity, optimizing ternary complex formation between target protein, E3 ligase, and degrader .

- Compare with 4-aryl piperidine linkers (e.g., 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride), which balance flexibility and rigidity .

- Design Strategy :

- Linker length adjustment (cyclopentyl vs. cyclohexyl) modulates proteasome recruitment efficiency.

- Computational docking (e.g., Rosetta) predicts binding poses for linker optimization .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology :

- Crystal Growth : Use vapor diffusion (ethanol/water, 20°C) .

- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL for small-molecule refinement (R factor < 0.05) .

- Case Study : Analogous structures (e.g., 2-(4-hydroxyphenyl)acetic acid) show hydrogen-bonding networks between COOH and NH2 groups, stabilizing the crystal lattice .

Q. What computational approaches are suitable for predicting the compound’s reactivity and degradation pathways?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess amine protonation states .

- MD Simulations : Simulate hydrolysis in aqueous buffers (GROMACS, CHARMM36 force field) .

- Key Insights :

- The cyclopentyl ring strain increases susceptibility to ring-opening under acidic conditions .

- Degradation products may include cyclopentanol and glycine derivatives .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be analyzed?

- Troubleshooting :

- Scenario : Split NH2 peaks in D2O.

- Cause : Partial deuteration or hydrogen bonding with residual solvent.

- Solution : Re-dissolve in fully deuterated solvent, heat to 50°C to disrupt aggregates .

Q. What safety protocols are critical when handling this compound in biological assays?

- Guidelines :

- PPE : Gloves, goggles, and lab coat (skin/eye irritation risk) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material .

- Toxicity Data :

| Parameter | Value | Source |

|---|---|---|

| LD50 (oral, rat) | Not determined | Analog data |

| GHS Classification | Skin Irritant Cat. 2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.